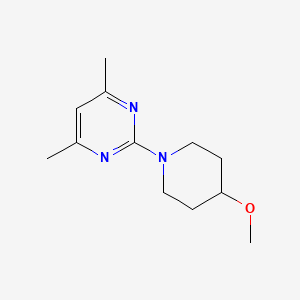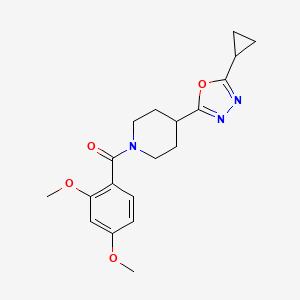![molecular formula C21H25N3O5 B2565335 N-[(2-metoxifenil)metil]-2-[3-(2,5-dimetoxi fenil)-2-oxoimidazolidin-1-il]acetamida CAS No. 1257551-86-2](/img/structure/B2565335.png)
N-[(2-metoxifenil)metil]-2-[3-(2,5-dimetoxi fenil)-2-oxoimidazolidin-1-il]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its anti-tumor properties. It was first identified in the early 1990s, and since then, it has been the subject of numerous scientific studies. DMXAA is a promising candidate for cancer treatment due to its ability to induce tumor necrosis and inhibit the growth of cancer cells.
Mecanismo De Acción
The exact mechanism of action of DMXAA is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which in turn causes tumor necrosis. DMXAA has also been shown to inhibit the formation of new blood vessels in tumors, which can help to limit their growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). DMXAA has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels in tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMXAA is that it has been extensively studied in preclinical models and has shown promising anti-tumor activity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in clinical trials.
Direcciones Futuras
There are a number of future directions for research on DMXAA. One area of focus is on identifying biomarkers that can predict which patients are most likely to respond to treatment with DMXAA. Another area of focus is on developing combination therapies that can enhance the effectiveness of DMXAA in treating cancer. Finally, there is a need for further studies to better understand the mechanism of action of DMXAA and to identify potential targets for future drug development.
Métodos De Síntesis
DMXAA can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenyl-2-oxoethyl acetate. This compound is then reacted with hydrazine hydrate to form 2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid. Finally, this compound is reacted with 2-methoxybenzyl chloride to form DMXAA.
Aplicaciones Científicas De Investigación
- Los investigadores han investigado los derivados del indol por sus propiedades antivirales. Por ejemplo, metil 6-amino-4-isobutoxi-1H-indol-2-carboxilato demostró actividad inhibitoria contra el virus de la influenza A . Además, los derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida mostraron potentes efectos antivirales contra el virus Coxsackie B4 . Estos hallazgos sugieren que nuestro compuesto de interés puede tener potencial antiviral.
Actividad antiviral
Propiedades
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-27-16-8-9-19(29-3)17(12-16)24-11-10-23(21(24)26)14-20(25)22-13-15-6-4-5-7-18(15)28-2/h4-9,12H,10-11,13-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXKFAIFGBCRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CCN(C2=O)CC(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2565252.png)



![7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2565262.png)





![3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2565272.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2565273.png)

